Fluticasone acetate

説明

Contextualizing Fluticasone (B1203827) within Glucocorticoid Research

Fluticasone acetate (B1210297), known in most biomedical literature as fluticasone propionate (B1217596), distinguishes itself within the vast field of glucocorticoid research through its potent and selective action. ersnet.orgnih.gov Glucocorticoids, both naturally occurring and synthetic, exert their effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of transcription factors. nih.gov The primary thrust of synthetic glucocorticoid development has been to maximize therapeutic anti-inflammatory effects while minimizing systemic adverse effects. nih.gov

Fluticasone propionate emerged from research focused on developing topically active steroids with high intrinsic glucocorticoid potency. nih.gov It is a highly lipophilic molecule, a characteristic that contributes to its good uptake, binding, and retention in tissues like the human lung. ersnet.org Research has consistently shown that fluticasone propionate possesses a high affinity and selectivity for the glucocorticoid receptor. nih.govsmw.ch Its binding affinity for the human glucocorticoid receptor is approximately 18 times that of dexamethasone (B1670325). nih.gov

The compound's potent anti-inflammatory profile is a result of its ability to inhibit the proliferation and activity of various inflammatory cells, including T-lymphocytes, eosinophils, and mast cells. ersnet.orgnih.gov Furthermore, it has been shown to potently inhibit the generation of cytokines and the expression of adhesion molecules, key processes in the inflammatory cascade. ersnet.org These properties have established fluticasone propionate as a significant tool in biomedical studies aimed at understanding and modulating inflammatory pathways.

Table 1: Comparative Glucocorticoid Receptor Binding Affinity

This table provides a comparison of the relative receptor affinity (RRA) of fluticasone propionate and other corticosteroids for the human glucocorticoid receptor, with dexamethasone as the reference standard (RRA = 100).

| Compound | Relative Receptor Affinity (RRA) |

| Mometasone (B142194) Furoate | ~2200 nih.gov |

| Fluticasone Propionate | ~1800 nih.gov |

| Beclomethasone-17-Monopropionate | 1.5-fold lower than FP nih.gov |

| Budesonide (B1683875) | 3-fold lower than FP nih.gov |

| Dexamethasone | 100 nih.gov |

| Flunisolide | 20-fold lower than FP nih.gov |

| Triamcinolone Acetonide | 20-fold lower than FP nih.gov |

This data is compiled from multiple scientific sources and illustrates the high receptor affinity of fluticasone propionate relative to other glucocorticoids.

Historical Perspectives on Synthetic Glucocorticoid Development and Fluticasone's Emergence

The journey to the development of sophisticated synthetic glucocorticoids like fluticasone propionate began in the mid-20th century. The initial breakthrough came in 1948 with the first administration of cortisone (B1669442) for rheumatoid arthritis, a discovery that earned its pioneers the Nobel Prize in Medicine in 1950. nih.govsteritas.com This event spurred a wave of research into adrenal cortical hormones. nih.gov

The 1950s saw the introduction of oral and intra-articular administration of cortisone and hydrocortisone (B1673445). clinexprheumatol.orgresearchgate.netnih.gov However, the quest for more potent and safer alternatives was already underway. Between 1954 and 1958, six new synthetic steroids were introduced for systemic anti-inflammatory therapy. clinexprheumatol.orgresearchgate.netnih.gov This period was characterized by efforts to modify the basic steroid structure to enhance anti-inflammatory activity and reduce unwanted mineralocorticoid effects.

The development of fluticasone propionate in the latter half of the 20th century represents a culmination of these decades of research. Patented in 1980 and approved for medical use in 1990, its creation was the result of systematic investigation into the structure-activity relationships of androstane-17β-carbothioates. nih.gov Researchers at GlaxoSmithKline, led by Sir David Jack, were instrumental in its discovery. researchgate.net The goal was to create a glucocorticoid with high topical potency and minimal systemic absorption, thereby improving the therapeutic index. ersnet.org Fluticasone propionate's trifluorinated structure, based on the androstane (B1237026) nucleus, was specifically designed to achieve these properties. nih.gov

Table 2: Timeline of Key Milestones in Glucocorticoid Development

This table outlines significant events in the history of glucocorticoid research and development, leading to the introduction of fluticasone.

| Year | Milestone |

| 1930 | First clinical evidence of adrenocortical extract counteracting human adrenal failure. clinexprheumatol.orgresearchgate.net |

| 1948 | First use of cortisone to treat a patient with rheumatoid arthritis. nih.govsteritas.comclinexprheumatol.orgresearchgate.netnih.gov |

| 1950 | Nobel Prize in Medicine awarded for the discovery of adrenal cortical hormones. nih.govsteritas.com |

| 1950-1951 | Oral and intra-articular administration of cortisone and hydrocortisone begins. clinexprheumatol.orgresearchgate.netnih.gov |

| 1954-1958 | Introduction of six new synthetic steroids for systemic anti-inflammatory therapy. clinexprheumatol.orgresearchgate.netnih.gov |

| 1980 | Fluticasone propionate is patented. nih.gov |

| 1990 | Fluticasone propionate is approved for medical use. |

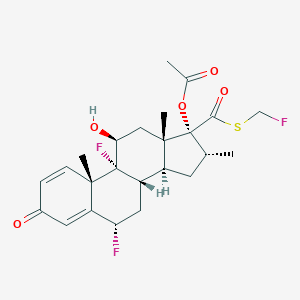

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29F3O5S/c1-12-7-15-16-9-18(26)17-8-14(29)5-6-21(17,3)23(16,27)19(30)10-22(15,4)24(12,32-13(2)28)20(31)33-11-25/h5-6,8,12,15-16,18-19,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNKIHMUIGPTII-OSNGSNEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230351 | |

| Record name | Fluticasone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80474-24-4 | |

| Record name | Fluticasone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80474-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluticasone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080474244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluticasone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluticasone 17-Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTICASONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BIA3ZKX8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Fluticasone Action

Glucocorticoid Receptor Binding Kinetics and Thermodynamics

The therapeutic efficacy of fluticasone (B1203827) acetate (B1210297) is intrinsically linked to its binding characteristics with the glucocorticoid receptor. These interactions are defined by specific kinetic and thermodynamic parameters that distinguish it from other corticosteroids.

Association and Dissociation Rate Constants

The binding of fluticasone acetate to the glucocorticoid receptor is a dynamic process characterized by its rates of association and dissociation. Studies have shown that fluticasone propionate (B1217596), a closely related compound, exhibits a higher association rate constant and a significantly lower dissociation rate constant when compared to other glucocorticoids like dexamethasone (B1670325) and budesonide (B1683875). nih.gov This results in a prolonged interaction with the receptor, with the half-time of the fluticasone propionate-receptor complex calculated to be approximately 10 hours. nih.gov

Similarly, fluticasone furoate, another derivative, demonstrates distinctly different association kinetics from fluticasone propionate and mometasone (B142194) furoate, with a significantly higher association rate constant. nih.gov This indicates that it binds to the receptor more rapidly. nih.gov However, its dissociation rate constant is comparable to that of fluticasone propionate. nih.gov The combination of a rapid association and slow dissociation contributes to a prolonged duration of action at the receptor level. researchgate.net

Interactive Table: Kinetic Parameters of Glucocorticoid Receptor Binding

| Glucocorticoid | Association Rate Constant (k_on) | Dissociation Rate Constant (k_off) | Equilibrium Dissociation Constant (Kd) (nmol/l) | Half-Time of Receptor Complex |

| Fluticasone Propionate | High | Low | 0.49 nih.gov | 10 hours nih.gov |

| Fluticasone Furoate | Significantly Higher than FP and MF nih.gov | Comparable to FP and MF nih.gov | 0.30 nih.gov | Not specified |

| Dexamethasone | Lower than FP nih.gov | Higher than FP nih.gov | 9.36 nih.gov | Shorter than FP nih.gov |

| Budesonide | Lower than FP nih.gov | Higher than FP nih.gov | Not specified | Shorter than FP nih.gov |

| Mometasone Furoate | Lower than FF nih.gov | Comparable to FF nih.gov | 0.41 nih.gov | Not specified |

Note: "FP" refers to fluticasone propionate and "MF" refers to mometasone furoate. Data is compiled from multiple sources and direct quantitative comparison may be limited by differing experimental conditions.

Relative Receptor Affinity and Selectivity Profiling

The affinity of a corticosteroid for the glucocorticoid receptor is a key determinant of its potency. nih.gov Relative receptor affinity (RRA) is a measure used to compare the binding strength of different glucocorticoids relative to a standard, typically dexamethasone. Fluticasone propionate has a high RRA, reported to be around 1775 to 1910, with dexamethasone as the reference (RRA=100). nih.govnih.gov

Fluticasone furoate exhibits an even higher RRA, reported as 2989 ± 135, which is greater than that of other commonly used corticosteroids such as mometasone furoate (RRA 2244), fluticasone propionate (RRA 1775), and budesonide (RRA 855). nih.gov This enhanced affinity is attributed to its unique chemical structure, which allows for a more favorable interaction with the receptor's binding pocket. nih.govresearchgate.net The high affinity of this compound contributes to its potent anti-inflammatory effects, as a stronger interaction with the receptor leads to a greater biological response. researchgate.net

Selectivity refers to the degree to which a drug acts on a specific receptor relative to other sites. msdmanuals.com While few drugs are absolutely specific, this compound demonstrates high selectivity for the glucocorticoid receptor, which is crucial for minimizing off-target effects. msdmanuals.com

Interactive Table: Relative Receptor Affinity (RRA) of Various Glucocorticoids

| Glucocorticoid | Relative Receptor Affinity (RRA) (Dexamethasone = 100) |

| Fluticasone Furoate | 2989 ± 135 nih.gov |

| Mometasone Furoate | 2244 ± 142 nih.gov |

| Fluticasone Propionate | 1775 ± 130 nih.gov |

| Beclomethasone-17-monopropionate | 1345 ± 125 nih.gov |

| Ciclesonide (active metabolite) | 1212 (rat receptor data) nih.gov |

| Budesonide | 855 nih.gov |

| Dexamethasone | 100 nih.gov |

Structural Basis of Glucocorticoid Receptor-Ligand Interactions

The high-affinity binding of this compound to the glucocorticoid receptor is underpinned by specific structural interactions within the ligand-binding domain (LBD) of the receptor. acs.org The LBD forms a hydrophobic pocket that accommodates the steroid nucleus of the glucocorticoid. researchgate.net

X-ray crystallography studies of fluticasone furoate have revealed that its 17α-furoate ester group occupies the lipophilic 17α pocket of the GR's ligand-binding domain more extensively than dexamethasone and fluticasone propionate. researchgate.net This enhanced occupancy is a key factor contributing to its higher binding affinity. researchgate.net The conformation of the furoate ring in fluticasone furoate is more rigid compared to the propionate group in fluticasone propionate, which may lead to a decreased tendency for dissociation. diva-portal.org The specific interactions between the fluticasone molecule and the amino acid residues lining the binding pocket, including hydrogen bonds and van der Waals forces, stabilize the receptor-ligand complex and are crucial for receptor activation. researchgate.net

Genomic Mechanisms: Transcriptional Regulation by Fluticasone

Upon binding to this compound, the glucocorticoid receptor undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus. patsnap.com In the nucleus, the activated GR-ligand complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression. patsnap.comnih.gov

Glucocorticoid Response Element (GRE) Transactivation

Transactivation is a mechanism by which the glucocorticoid receptor, typically as a homodimer, binds to specific DNA sequences known as glucocorticoid response elements (GREs). nih.govarchbronconeumol.org These GREs are located in the promoter regions of target genes. archbronconeumol.org The binding of the fluticasone-activated GR to GREs generally leads to the recruitment of co-activator proteins and an increase in the transcription of anti-inflammatory genes. nih.gov

However, it is important to note that the binding of GR to GREs does not always result in gene activation; in some contexts, it can lead to the suppression of target genes. oup.com The transactivation process is thought to be responsible for some of the metabolic side effects associated with long-term glucocorticoid therapy. archbronconeumol.orgresearchgate.net Fluticasone propionate has been shown to be a potent transactivator, with a rank order of potency greater than several other inhaled corticosteroids in certain cell lines. atsjournals.org

Negative Glucocorticoid Response Element (nGRE) Transrepression

Transrepression is a key mechanism underlying the anti-inflammatory effects of glucocorticoids. archbronconeumol.org This process involves the suppression of pro-inflammatory gene expression. One way this occurs is through the binding of the GR to negative glucocorticoid response elements (nGREs). patsnap.com Unlike the classic GREs, nGREs mediate the repression of gene transcription upon GR binding. nih.gov The GR typically binds to nGREs as a monomer, which prevents dimerization. oup.com This interaction leads to the recruitment of co-repressor complexes, which then inhibit transcription. oup.com

The anti-inflammatory potency of inhaled glucocorticoids like fluticasone propionate is partly explained by their significant transrepressive effects. archbronconeumol.org It is believed that the desirable anti-inflammatory actions of glucocorticoids are largely mediated through transrepression, while the undesirable metabolic effects are more closely linked to transactivation. isvma.org The glucocorticoid receptor generally has a lower affinity for nGREs compared to positive GREs. isvma.orgdvm360.com

Inhibition of Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1)

A cornerstone of fluticasone's anti-inflammatory activity is its ability to inhibit key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). pharmgkb.orgingentaconnect.com These transcription factors are crucial in orchestrating the inflammatory response by controlling the expression of a wide array of genes that code for inflammatory mediators such as cytokines, chemokines, and adhesion molecules. ontosight.aiingentaconnect.com

The primary mechanism by which fluticasone achieves this inhibition is through a process known as transrepression. pharmgkb.orgnih.gov Upon entering the cell, fluticasone binds to the glucocorticoid receptor (GR). patsnap.com The activated GR can then interfere with the signaling pathways of NF-κB and AP-1. archbronconeumol.org This interference can occur through several proposed mechanisms:

Direct Protein-Protein Interaction: The activated GR can directly bind to components of the NF-κB and AP-1 complexes, preventing them from binding to their respective DNA response elements and initiating gene transcription. archbronconeumol.org Studies have shown that the monomeric form of the GR is sufficient for this interaction. archbronconeumol.org

Competition for Co-activators: Both GR and other transcription factors like NF-κB and AP-1 require co-activator molecules, such as CREB-binding protein (CBP) or p300, to initiate gene transcription. archbronconeumol.org These co-activators possess intrinsic histone acetyltransferase (HAT) activity, which remodels chromatin to a more accessible state for transcription. archbronconeumol.org The activated GR can compete with NF-κB and AP-1 for these limited co-activator molecules, thereby preventing the transcription of inflammatory genes. archbronconeumol.org

Recruitment of Histone Deacetylases (HDACs): In inflammatory states, there is an increase in HAT activity, leading to the expression of inflammatory genes. elsevier.esersnet.org Fluticasone, through the activated GR, can recruit histone deacetylase-2 (HDAC2) to the site of inflammation. ersnet.orgpsu.edu HDAC2 reverses the histone acetylation induced by NF-κB, leading to chromatin condensation and the "switching off" of inflammatory gene expression. ersnet.org This recruitment of HDAC2 is a critical component of the anti-inflammatory effects of corticosteroids. ersnet.org

Research has demonstrated the potent inhibitory effects of fluticasone on these transcription factors. For instance, fluticasone propionate has been shown to be more potent than other corticosteroids like dexamethasone in inhibiting NF-κB activity. nih.gov Studies in A549 lung epithelial cells have shown that both fluticasone propionate and mometasone furoate are equipotent in inhibiting AP-1 and NF-κB activities. pharmgkb.org Furthermore, fluticasone furoate has demonstrated very potent activity in the transrepression of the NF-κB pathway. physiology.org The ability of fluticasone to inhibit NF-κB is also linked to a reduction in the secretion of pro-inflammatory cytokines like IL-6. oup.com

Table 1: Research Findings on Fluticasone's Inhibition of Pro-inflammatory Transcription Factors

| Finding | Transcription Factor(s) | Cell/Model System | Reference |

|---|---|---|---|

| Fluticasone propionate is more potent than dexamethasone in inhibiting NF-κB activity. | NF-κB | A549 cells | nih.gov |

| Fluticasone propionate and mometasone furoate are equipotent in inhibiting AP-1 and NF-κB activities. | AP-1, NF-κB | A549 lung epithelial cells | pharmgkb.org |

| Fluticasone furoate demonstrates potent transrepression of the NF-κB pathway. | NF-κB | In vitro experimental systems | physiology.org |

| Fluticasone propionate efficiently decreases basal and TNF-α-induced nuclear translocation of the p65 subunit of NF-κB. | NF-κB | Lung myofibroblasts | oup.com |

| Inhibition of NF-κB and AP-1 by glucocorticoids is a key mechanism for repressing inflammatory gene expression. | NF-κB, AP-1 | General review | archbronconeumol.org |

Non-Genomic Actions of Fluticasone and Rapid Cellular Effects

Beyond its well-documented genomic effects, fluticasone also elicits rapid cellular responses through non-genomic pathways. ersnet.org These effects occur within seconds to minutes, a timeframe too short to be explained by changes in gene transcription and protein synthesis. elsevier.eselsevier.es These rapid actions are thought to be initiated through interactions with cellular components other than the nuclear genome. ersnet.orgelsevier.es

Cell Membrane Interactions

One proposed mechanism for the non-genomic actions of corticosteroids like fluticasone involves direct physicochemical interactions with cellular membranes. oatext.com Although the specifics of how this compound interacts with the lipid bilayer are not fully elucidated, it is hypothesized that these interactions can alter membrane properties such as fluidity. researchgate.net Such alterations could, in turn, influence the function of membrane-bound proteins, including receptors and ion channels, leading to rapid downstream signaling events. While some studies have investigated the membrane interactions of other inhaled corticosteroids, specific detailed research on this compound's direct membrane interactions and its subsequent functional consequences is an area for further investigation. researchgate.netnih.gov

Secondary Messenger System Modulation

A more clearly defined non-genomic mechanism of fluticasone involves the modulation of intracellular secondary messenger systems. archbronconeumol.org Secondary messengers are intracellular signaling molecules that are rapidly synthesized or released in response to an external stimulus and trigger a cascade of intracellular events. auctoresonline.org

Research has shown that inhaled corticosteroids, including fluticasone, can influence the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. nih.govnih.gov For example, a study on human airway epithelial cells (Calu-3) demonstrated that fluticasone propionate induced a sustained increase in short-circuit current, an indicator of ion transport. nih.gov This effect was found to be mediated through the stimulation of adenylate cyclase, the enzyme responsible for cAMP production. nih.gov The study indicated that fluticasone stimulates anion transport mediated by the cystic fibrosis transmembrane conductance regulator (CFTR) via an adenylate cyclase-dependent mechanism. nih.gov

Cellular and Immunological Effects of Fluticasone

Modulation of Inflammatory Cell Function

Fluticasone (B1203827) acetate (B1210297) significantly alters the function of several types of inflammatory cells, thereby mitigating the inflammatory cascade. Its effects on eosinophils, T-lymphocytes, neutrophils, mast cells, and macrophages are crucial to its therapeutic action. nih.gov

Eosinophil Influx Inhibition and Accumulation

Fluticasone acetate is effective in inhibiting the influx and accumulation of eosinophils, key effector cells in allergic inflammation. nih.govdrugbank.com Eosinophils are recruited to sites of allergic reactions by various signals, contributing to tissue damage and inflammation. nih.gov Fluticasone has been shown to counteract this process. For instance, it inhibits interleukin-5 (IL-5) induced blood eosinophilia and the accumulation of eosinophils in the lung stimulated by IL-5 or platelet-activating factor. nih.gov This inhibition of eosinophil accumulation is a key component of its anti-inflammatory activity in allergic diseases. frontiersin.org Furthermore, studies have demonstrated that fluticasone can reduce the number of eosinophils in the nasal mucosa. nih.gov

T-Lymphocyte Activation and Apoptosis Induction

T-lymphocytes play a central role in orchestrating the inflammatory response in allergic diseases. ersnet.org this compound modulates T-lymphocyte function by inhibiting their activation and inducing apoptosis (programmed cell death). ersnet.orgnih.gov Research has shown that fluticasone propionate (B1217596) can induce apoptosis in peripheral blood T-lymphocytes from both asthmatic and normal subjects. ersnet.orgnih.govcapes.gov.br In asthmatic patients, this pro-apoptotic effect is associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the Bax/Bcl-2 ratio, which promotes cell death. nih.gov

Furthermore, fluticasone treatment has been observed to decrease the number of T-cells in the bronchial tissue of individuals with mild to moderate asthma. nih.gov This reduction is accompanied by an increase in the percentage of T-cells undergoing apoptosis. nih.gov The mechanism may involve the downregulation of cytokines like IL-15, which are known to support T-cell survival. nih.gov Fluticasone also reduces the expression of the T-cell activation marker CD25. ersnet.orgnih.gov

| Effect of Fluticasone on T-Lymphocytes | Key Findings |

| Apoptosis Induction | Increases apoptosis in peripheral blood T-lymphocytes. ersnet.orgnih.gov |

| Modulation of Apoptotic Markers | Decreases Bcl-2 expression and increases the Bax/Bcl-2 ratio in asthmatics. nih.gov |

| Reduction in T-Cell Numbers | Decreases the number of T-cells in the bronchial wall of asthmatics. nih.gov |

| Inhibition of T-Cell Activation | Reduces the expression of the activation marker CD25. ersnet.orgnih.gov |

| Cytokine Modulation | Decreases the production of T-cell survival cytokines like IL-15. nih.gov |

Neutrophil Function Modulation

Fluticasone propionate has a direct suppressive effect on several aspects of neutrophil function. nih.gov Neutrophils are another key component of the inflammatory response. In vitro studies have shown that preincubation of neutrophils with fluticasone propionate reduces their chemotactic response to stimuli like F-Met-Leu-Phe (FMLP) and sputum sol phase from patients with chronic obstructive bronchitis. nih.gov Additionally, fluticasone propionate can inhibit the degradation of fibronectin by both resting and stimulated neutrophils. nih.gov However, it does not appear to affect the generation of superoxide (B77818) anion by these cells. nih.gov Some research also suggests that combining a pan-Janus kinase (JAK) inhibitor with fluticasone can suppress reactive oxygen species (ROS) generation in neutrophils from patients with asthma and COPD. researchgate.net

Mast Cell Degranulation Inhibition

Mast cells, upon activation, release a variety of inflammatory mediators through a process called degranulation. frontiersin.org this compound has been shown to inhibit this process. nih.gov Studies have demonstrated that fluticasone can suppress the degranulation of mast cells induced by various stimuli. nih.govplos.org For example, pretreatment with fluticasone propionate significantly inhibits the increase in mast cell numbers and suppresses their degranulation in the nasal mucosa of rats exposed to toluene (B28343) di-isocyanate. nih.gov In human mast cells, fluticasone has been found to inhibit degranulation triggered by substance P. plos.org

Macrophage Activity and Cytokine Release

This compound also modulates the activity of macrophages, which are crucial in both initiating and resolving inflammation. nih.gov Fluticasone can inhibit the release of pro-inflammatory cytokines from macrophages. nih.govresearchgate.net In vitro studies using human alveolar macrophages have shown that fluticasone propionate causes a dose-dependent inhibition of lipopolysaccharide (LPS)-induced release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov It also partially inhibits the release of interleukin-8 (IL-8) from these cells. nih.gov

Furthermore, in monocyte-derived macrophages from COPD patients, both fluticasone propionate and budesonide (B1683875) effectively reduced the release of cytokines induced by Nontypeable Haemophilus influenzae (NTHi) and Streptococcus pneumoniae (SP). researchgate.net This demonstrates the ability of fluticasone to suppress inflammatory responses in macrophages from diseased states.

Regulation of Inflammatory Mediators by Fluticasone

A primary mechanism through which fluticasone exerts its anti-inflammatory effects is by regulating the production and release of a wide range of inflammatory mediators. ontosight.aidrugbank.com This includes cytokines, chemokines, and other signaling molecules.

Fluticasone has been shown to inhibit the production of several key pro-inflammatory cytokines. As mentioned earlier, it inhibits the release of IL-6 and TNF-α from alveolar macrophages. nih.gov It also inhibits the release of IL-6 and IL-8 from human lung epithelial cells. nih.gov In T-lymphocytes, fluticasone treatment can lead to a decrease in the production of cytokines such as interferon-beta (IFN-β) and IL-15. nih.gov

| Inflammatory Mediator | Effect of Fluticasone | Cell Type(s) Affected |

| Interleukin-5 (IL-5) | Inhibition of induced eosinophilia and lung accumulation. nih.gov | Eosinophils |

| Interleukin-6 (IL-6) | Inhibition of release. nih.gov | Alveolar Macrophages, Lung Epithelial Cells |

| Interleukin-8 (IL-8) | Partial inhibition of release. nih.gov | Alveolar Macrophages, Lung Epithelial Cells |

| Interleukin-15 (IL-15) | Decreased production. nih.gov | T-Lymphocytes |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of release. nih.gov | Alveolar Macrophages |

| Interferon-beta (IFN-β) | Decreased production. nih.gov | T-Lymphocytes |

Pro-inflammatory Cytokine Suppression (e.g., TNF-α, IL-2, IL-8, IL-6)

Fluticasone has demonstrated a significant ability to suppress the production and release of a wide range of pro-inflammatory cytokines. These small proteins are crucial in orchestrating the inflammatory cascade.

Fluticasone propionate has been shown to inhibit the production of several key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.gov In studies involving human fetal lung fibroblasts infected with respiratory syncytial virus (RSV), fluticasone propionate significantly suppressed the aberrant release of numerous cytokines, including the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, as well as Th1 and Th2-associated cytokines like IL-2. researchgate.netnih.gov This broad-spectrum suppression highlights its potent anti-inflammatory properties.

Furthermore, in the context of nasal polyp disease, while fluticasone treatment effectively reduced inflammatory cells, the expression of TNF-α mRNA was not significantly diminished, suggesting a differential sensitivity of cytokine expression to fluticasone. nih.gov In contrast, ex-vivo studies on human nasal tissue demonstrated that fluticasone furoate significantly suppressed the release of T-helper cytokines such as interferon (IFN)-γ, IL-2, and IL-17. researchgate.net Fluticasone propionate has also been found to directly inhibit the expression of TNF-α, IL-1β, and IL-6, which can, in turn, reduce the expression of a mucous cell phenotype. atsjournals.org

The table below summarizes the suppressive effects of fluticasone on various pro-inflammatory cytokines based on different research findings.

| Cytokine | Fluticasone Formulation | Study Context | Finding | Citation |

| TNF-α | Propionate | Cystic Fibrosis Bronchial Epithelial Cells | Inhibited constitutive and LPS-induced production. | nih.gov |

| IL-6 | Propionate | Cystic Fibrosis Bronchial Epithelial Cells | Inhibited constitutive and LPS-induced production. | nih.gov |

| IL-8 | Propionate | Cystic Fibrosis Bronchial Epithelial Cells | Inhibited constitutive and LPS-induced production. | nih.gov |

| IL-2 | Furoate | Human Nasal Tissue Ex-Vivo | Significantly higher suppressive effects compared to mometasone (B142194) furoate. | researchgate.net |

| IL-1β | Propionate | RSV-Infected Human Fetal Lung Fibroblasts | Significantly suppressed aberrant release. | researchgate.netnih.gov |

Adhesion Molecule Expression Attenuation

Fluticasone can attenuate the expression of adhesion molecules, which are critical for the recruitment of inflammatory cells to sites of inflammation. By reducing the expression of these molecules on endothelial cells, fluticasone hinders the migration of leukocytes, such as eosinophils and neutrophils, into tissues.

Fluticasone propionate has been shown to be more potent than other corticosteroids like dexamethasone (B1670325) and budesonide in attenuating TNF-α-induced endothelial cell adhesion molecule expression. nih.gov Specifically, it has been observed to inhibit the expression of E-selectin and vascular cell adhesion molecule-1 (VCAM-1), which are involved in leukocyte recruitment. researchgate.net In a study on nasal polyp disease, fluticasone treatment significantly reduced the expression of P-selectin. nih.gov However, the same study noted that the expression of endothelial VCAM-1 was not significantly affected by the treatment. nih.gov This suggests that fluticasone may have a selective impact on different adhesion molecules.

The following table details the effects of fluticasone on the expression of various adhesion molecules.

| Adhesion Molecule | Fluticasone Formulation | Study Context | Finding | Citation |

| Endothelial Adhesion Molecules | Propionate | In Vitro (Endothelial Cells) | More potent in attenuating TNF-α-induced expression than other corticosteroids. | nih.gov |

| E-selectin | Propionate | In Vitro (A549 Cells) | Inhibited IL-1β-induced activation of an E-selectin promoter. | researchgate.net |

| P-selectin | Propionate | Nasal Polyp Disease | Significantly reduced expression. | nih.gov |

| VCAM-1 | Propionate | Nasal Polyp Disease | No significant reduction in expression. | nih.gov |

Matrix Metalloproteinase (MMP) Modulation (e.g., MMP-9)

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix components. Their dysregulation is implicated in tissue remodeling and inflammation. Fluticasone has been found to modulate the expression and activity of certain MMPs, particularly MMP-9.

In a study on nasal polyps, treatment with fluticasone furoate resulted in a significant decrease in MMP-9 expression. researchgate.net This effect is thought to contribute to the therapeutic benefit of corticosteroids in conditions characterized by tissue remodeling. Another study investigating rhinovirus-induced MMP-9 expression in bronchial epithelial cells found that both fluticasone propionate and dexamethasone inhibited MMP-9 mRNA and protein expression. aai.org Furthermore, in a mouse model of asthma, the combination of roflumilast (B1684550) and fluticasone more significantly improved the levels of MMP-9 in bronchoalveolar lavage fluid compared to the combination of formoterol (B127741) and fluticasone. hilarispublisher.com

The table below summarizes the modulatory effects of fluticasone on MMP-9.

| Fluticasone Formulation | Study Context | Finding | Citation |

| Furoate | Nasal Polyps | Significantly decreased MMP-9 expression. | researchgate.net |

| Propionate | Rhinovirus-Infected Bronchial Epithelial Cells | Inhibited HRV-induced MMP-9 mRNA and protein expression. | aai.org |

| Not Specified (with Roflumilast) | Ovalbumin-Asthmatic Mice | More significant improvement in BALF MMP-9 levels compared to formoterol plus fluticasone. | hilarispublisher.com |

Phosphoinositide 3-kinase δ (PI3Kδ) Expression and Activity Modulation

The phosphoinositide 3-kinase (PI3K) signaling pathway plays a crucial role in various cellular processes, including cell growth, proliferation, and inflammation. The PI3Kδ isoform is predominantly expressed in leukocytes and is a key regulator of immune cell function.

While direct studies on fluticasone's modulation of PI3Kδ are limited, the interplay between corticosteroid signaling and the PI3K pathway is an active area of research. It is known that the PI3Kδ pathway is upregulated in the lung tissue of COPD patients. acs.org Inhibitors of PI3Kδ have been shown to have anti-inflammatory effects and can be beneficial in conditions where this pathway is overactive. acs.orgnih.govresearchgate.net For instance, selective PI3Kδ inhibitors can impair the maturation and antigen-presenting function of dendritic cells. nih.gov The activation of PI3Kδ has also been linked to corticosteroid resistance in some inflammatory conditions. plos.org Although fluticasone's direct impact on PI3Kδ expression and activity is not fully elucidated, its anti-inflammatory effects likely involve complex interactions with this and other signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., ERK1/2, P38)

The mitogen-activated protein kinase (MAPK) pathways are central to the regulation of cellular responses to a wide array of stimuli, including stress and inflammatory cytokines. The three main MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. frontiersin.orgscienceopen.com

Fluticasone propionate has been shown to modulate MAPK signaling. In a study on RSV-infected human fetal lung fibroblasts, fluticasone propionate suppressed the phosphorylation of Akt, p38 MAPK, and ERK1/2. researchgate.netnih.gov This suppression of key signaling molecules contributes to its anti-inflammatory effects. The p38 MAPK pathway, in particular, is activated by inflammatory signals and is involved in the release of pro-inflammatory cytokines. researchgate.net The ability of fluticasone to inhibit p38 activation is a significant mechanism of its action. The ERK1/2 pathway is also crucial in mediating cellular responses, and its modulation by fluticasone further underscores the broad impact of this corticosteroid on inflammatory signaling. nih.gov

The table below outlines the modulatory effects of fluticasone on the MAPK pathway.

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway Modulation (e.g., JAK2/STAT3)

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a wide variety of cytokines and growth factors. frontiersin.orgwikipedia.org This pathway plays a fundamental role in immunity, cell proliferation, and differentiation. mdpi.com The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. frontiersin.org

While specific studies detailing the direct modulation of the JAK/STAT pathway by this compound are not extensively available, the known anti-inflammatory mechanisms of corticosteroids suggest a potential for interaction. The JAK/STAT pathway is a key driver in many inflammatory and autoimmune diseases, and its dysregulation is a target for therapeutic intervention. mdpi.comfrontiersin.org For instance, inhibitors of JAKs can effectively suppress cytokine-mediated signaling. mdpi.com Given that fluticasone suppresses the production of numerous cytokines that signal through the JAK/STAT pathway, it is plausible that fluticasone indirectly modulates the activity of this pathway by reducing the availability of its upstream activators. Further research is needed to elucidate the direct effects of fluticasone on JAK/STAT signaling components like JAK2 and STAT3.

Epithelial Integrity and Permeability Preservation by Fluticasone Furoate

The epithelial barrier plays a crucial role in protecting underlying tissues from external insults. In inflammatory conditions of the airways, this barrier can become compromised. Fluticasone furoate has been shown to be particularly effective in preserving epithelial integrity and reducing permeability.

In in vitro models, fluticasone furoate demonstrated greater potency compared to other corticosteroids in preserving epithelial integrity and reducing epithelial permeability in response to damage induced by proteases and mechanical stress. nih.govphysiology.org This protective effect is a key component of its therapeutic action in conditions like allergic rhinitis. physiology.org The ability of fluticasone furoate to maintain an intact epithelial barrier is likely one of the mechanisms by which it provides therapeutic benefit in nasal and lung allergic disorders. physiology.org Furthermore, fluticasone furoate has been observed to have greater tissue retention compared to other glucocorticoids, which may contribute to its sustained effect on preserving epithelial function. dovepress.comphysiology.org

The table below highlights the effects of fluticasone furoate on epithelial integrity and permeability.

| Effect | Study Context | Finding | Citation |

| Preservation of Epithelial Integrity | In Vitro (Protease- and Mechanical-Induced Damage) | More potent than other corticosteroids. | nih.govphysiology.org |

| Reduction of Epithelial Permeability | In Vitro (Protease- and Mechanical-Induced Damage) | More effective than other corticosteroids. | nih.govphysiology.org |

| Tissue Retention | In Vitro (Human Respiratory Epithelial Cells) | Greater cellular accumulation and slower efflux compared to other glucocorticoids. | physiology.org |

Pharmacokinetic and Pharmacodynamic Pk/pd Research on Fluticasone

Absorption and Systemic Bioavailability Dynamics of Fluticasone (B1203827) Esters

The systemic bioavailability of fluticasone esters is generally low, a characteristic that is therapeutically advantageous as it minimizes the risk of systemic side effects. This low bioavailability is a result of poor absorption from the gut and extensive first-pass metabolism in the liver. tandfonline.com

Following intranasal administration, the majority of the dose is swallowed. drugbank.com However, the oral bioavailability of fluticasone propionate (B1217596) is less than 1%, and for fluticasone furoate, it is approximately 1.26%. tandfonline.comdrugbank.com The bioavailability of intranasally administered fluticasone propionate is reported to be less than 2%, with some studies indicating values as low as 0.51% for a spray formulation and 0.06% for drops. drugbank.comatsjournals.org For fluticasone furoate, the absolute bioavailability after intranasal administration is approximately 0.50%. researchgate.net

When administered via inhalation, the systemic bioavailability of fluticasone propionate is approximately 13.9%, though one study in healthy males showed a range of 6.3-18.4%. drugbank.com Another study reported a mean inhaled bioavailability of 9.0%. drugbank.com The systemic exposure to fluticasone furoate after inhalation is also low. researchgate.net The low oral bioavailability of fluticasone esters is attributed to high first-pass metabolism by the enzyme CYP3A4. researchgate.net

It's important to note that factors such as the delivery device can influence the bioavailability of inhaled corticosteroids. For example, the use of different valved holding chambers (VHCs) with a fluticasone propionate inhaler in young children resulted in clinically significant differences in lung bioavailability. ersnet.org

Table 1: Systemic Bioavailability of Fluticasone Esters

| Ester | Route of Administration | Bioavailability |

|---|---|---|

| Fluticasone Propionate | Oral | <1% tandfonline.com |

| Fluticasone Propionate | Intranasal | <2% drugbank.com |

| Fluticasone Propionate | Inhaled | 6.3-18.4% drugbank.com |

| Fluticasone Furoate | Oral | ~1.26% drugbank.com |

| Fluticasone Furoate | Intranasal | 0.50% researchgate.net |

Tissue Distribution and Retention Characteristics of Fluticasone Esters

Fluticasone esters exhibit high lipophilicity, which contributes to their extensive tissue distribution and retention, particularly in the lungs. tandfonline.comdrugs.com This property allows for rapid uptake by airway tissues and prolonged retention at the site of action. tandfonline.com

Following intravenous administration, fluticasone propionate has a large volume of distribution, with an average of 4.2 L/kg. drugs.comdrugbank.com Studies in healthy males have reported a volume of distribution at a steady state of 577L. drugbank.com Similarly, fluticasone furoate has a large volume of distribution at a steady state, reported to be around 661L. drugbank.com

Both esters are highly bound to plasma proteins. Fluticasone propionate is approximately 99% bound to serum proteins, while topical formulations show a slightly lower binding of 91%. drugbank.comdrugbank.com Fluticasone furoate is also greater than 99% bound to plasma proteins. drugbank.com

Studies have shown that after inhalation, fluticasone propionate is retained in the lung tissue for a significant duration. nih.gov Concentrations in central lung tissue were found to be approximately three to four times higher than in peripheral lung tissue, which in turn were about ten times higher than serum concentrations. nih.gov This high retention in the airways is thought to contribute to its potent anti-inflammatory activity. nih.gov Fluticasone furoate has also demonstrated greater lung tissue retention time compared to other inhaled corticosteroids. researchgate.net The high affinity of fluticasone propionate for lung tissues is a key factor in its enhanced lung retention. researchgate.net

Biotransformation Pathways and Metabolite Profiling of Fluticasone Esters

Fluticasone esters undergo extensive and rapid metabolism, primarily in the liver. tandfonline.com The main biotransformation pathway for both fluticasone propionate and fluticasone furoate is hydrolysis of the S-fluoromethyl carbothioate group. drugbank.comdrugbank.com

Cytochrome P450 Enzyme System Metabolism (e.g., CYP3A4, CYP3A5)

The metabolism of fluticasone esters is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.comdrugbank.comdrugbank.com In vitro studies have confirmed that CYP3A4 is the primary enzyme responsible for the biotransformation of fluticasone propionate to its principal inactive metabolite. sci-hub.se

Research has shown that other CYP3A enzymes, such as CYP3A5 and CYP3A7, can also metabolize fluticasone propionate. sci-hub.senih.gov The in vitro intrinsic clearance values for the formation of the main metabolite were comparable for CYP3A4, CYP3A5, and CYP3A7. sci-hub.se Fluticasone propionate was found to be metabolized by these three CYP3A enzymes at a rate significantly higher than by CYP2C19. nih.gov Fluticasone furoate is also primarily metabolized by CYP3A4. researchgate.netdrugsporphyria.net

Inactivation Mechanisms of Metabolites

The primary metabolite of both fluticasone propionate and fluticasone furoate is an inactive 17β-carboxylic acid derivative. tandfonline.comdrugbank.comsci-hub.se This metabolite is formed through the hydrolysis of the S-fluoromethyl carbothioate group. drugbank.comdrugbank.com This metabolite has significantly reduced affinity for the glucocorticoid receptor, estimated to be about 2,000 times less than the parent compound, and possesses negligible pharmacological activity. drugs.com The inactivation of the glucocorticoid molecule occurs before its release into the systemic circulation. tandfonline.com

Elimination Routes and Clearance Mechanisms of Fluticasone Esters

Fluticasone esters and their metabolites are primarily eliminated through the feces, with a very small amount excreted in the urine. drugbank.com For fluticasone propionate, less than 5% of the dose is eliminated in the urine. drugbank.com Similarly, for fluticasone furoate, urinary excretion accounts for 1-2% of the dose, with over 90% being excreted in the feces. drugbank.com

The clearance of fluticasone esters from the systemic circulation is high, approaching the rate of hepatic blood flow. tandfonline.com The total blood clearance of systemically absorbed fluticasone propionate is high, averaging 1,093 mL/min after a 1-mg intravenous dose. drugs.com Renal clearance is a minor component of this total clearance. drugs.com For fluticasone furoate, the total plasma clearance after intravenous administration is approximately 65.4 L/hr. drugbank.com

The elimination half-life of fluticasone propionate after intravenous administration is approximately 7.8 hours. drugbank.com After inhalation, the terminal half-life is longer, around 10.8 hours, indicating that absorption from the lungs is the rate-limiting step in elimination. drugbank.com For fluticasone furoate, the elimination half-life after intravenous administration is about 13.6 hours, while after inhalation, it averages 24 hours. drugbank.comdrugbank.com

Table 2: Elimination Characteristics of Fluticasone Esters

| Ester | Primary Elimination Route | Systemic Clearance | Elimination Half-life (IV) | Elimination Half-life (Inhaled) |

|---|---|---|---|---|

| Fluticasone Propionate | Feces (>95%) drugbank.com | ~1093 mL/min drugs.com | ~7.8 hours drugbank.com | ~10.8 hours drugbank.com |

| Fluticasone Furoate | Feces (>90%) drugbank.com | ~65.4 L/hr drugbank.com | ~13.6 hours drugbank.com | ~24 hours drugbank.com |

Pharmacokinetic/Pharmacodynamic Modeling Approaches for Fluticasone

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a valuable tool for understanding the relationship between drug concentration and its pharmacological effect. accp1.org For fluticasone, PK/PD models have been developed to describe the time course of its systemic effects. nih.gov

These models often link the plasma concentration of the drug to biomarkers of its systemic activity, such as endogenous cortisol levels and circulating white blood cell counts. nih.gov Integrated PK/PD models have been successfully used to characterize the dose-dependent systemic effects of inhaled fluticasone propionate. nih.gov These models can help in predicting the systemic effects of different dosing regimens. accp1.org

One study evaluated the PK/PD properties of single inhaled doses of fluticasone propionate and found that the time courses of lymphocytes, granulocytes, and endogenous cortisol could be well-described by the applied PK/PD models. nih.gov The in vivo EC50 values (the concentration at which 50% of the maximal effect is observed) derived from these models were in good agreement with predictions based on the in vitro relative receptor affinity of the drug. nih.gov

Furthermore, a kinetic model has been developed to analyze the clinical PK profiles of inhaled fluticasone propionate and fluticasone furoate, incorporating factors like lung deposition and dissolution rate. rddonline.com This type of modeling can help in understanding the variability in pharmacokinetic profiles observed with different inhaler devices and formulations. rddonline.com

Dose-Response Relationships and Systemic Pharmacodynamic Effects

Research has demonstrated a clear dose-dependent relationship for the systemic effects of inhaled fluticasone propionate. Following administration of single doses ranging from 0.25 mg to 3.0 mg in healthy subjects, the systemic pharmacodynamic effects were evaluated by measuring endogenous serum cortisol and circulating white blood cells. nih.gov

The study revealed that as the dose of fluticasone propionate increased, so did the observed systemic effects. This was quantified using PK/PD-based cumulative systemic-effect parameters. For instance, cortisol reduction, a key indicator of systemic corticosteroid activity, increased from 23.6% at the 0.25 mg dose to 73.6% at the 3.0 mg dose. nih.gov Similarly, dose-dependent effects were observed for lymphocyte suppression and granulocyte induction. nih.gov

Another study comparing fluticasone furoate (FF) with fluticasone propionate (FP) and budesonide (B1683875) (BUD) also highlighted dose-response relationships for systemic activity. gskstatic.com The study measured 0–24 hour weighted mean plasma cortisol suppression and found that all three inhaled corticosteroids (ICS) produced some degree of systemic activity. gskstatic.com The doses required to produce 50% of the maximum effect (ED50) for cortisol suppression were 899.99 µ g/day for FF, 1986.05 µ g/day for FP, and 1927.42 µ g/day for BUD, indicating differences in their systemic potency. gskstatic.com

The following interactive table summarizes the dose-dependent systemic effects of inhaled fluticasone propionate based on a study in healthy subjects. nih.gov

| Dose of Fluticasone Propionate (mg) | Lymphocyte Suppression (%.h) | Granulocyte Induction (%.h) | Cortisol Reduction (%) |

| 0.25 | 159 | 107 | 23.6 |

| 0.50 | 186 | 186 | 33.8 |

| 1.0 | 257 | 202 | 51.0 |

| 3.0 | 372 | 348 | 73.6 |

Integrated PK/PD Models

Integrated PK/PD models are essential tools for characterizing the time course of drug effects in relation to drug concentrations. For fluticasone propionate, these models have been successfully applied to describe the systemic pharmacodynamic effects on endogenous serum cortisol and circulating white blood cells. nih.gov These models link the pharmacokinetic profile of the drug to its pharmacodynamic outcomes, providing a comprehensive understanding of its action. nih.govaccp1.org

The development of these models often involves characterizing the link between the measured drug concentration and the response system, which can be direct or indirect. accp1.org In the case of corticosteroids like fluticasone, indirect response models are frequently used because the observed effects, such as changes in protein synthesis, are not directly proportional to the plasma concentration but are delayed and indirect. researchgate.netnih.gov

A study evaluating inhaled fluticasone propionate utilized previously developed integrated PK/PD models to analyze the time courses of lymphocytes, granulocytes, and endogenous cortisol. nih.gov The models were able to sufficiently characterize these pharmacodynamic markers. The in vivo EC50 values (the concentration of a drug that gives half-maximal response) were determined to be 30 pg/mL for white blood cells and 7.3 pg/mL for cortisol. nih.gov These values were in good agreement with predictions based on the in vitro relative receptor affinity of fluticasone propionate, validating the model's predictive capacity. nih.gov

The use of integrated PK/PD models is a key component of model-based drug development, which can help in optimizing dosing regimens and predicting clinical outcomes. researchgate.net

Translational PK/PD Modeling and Simulation

Translational PK/PD modeling aims to bridge the gap between preclinical data and human clinical outcomes. This approach uses mathematical models to integrate data from in vitro experiments and animal studies to predict the pharmacokinetics and pharmacodynamics of a drug in humans. researchgate.netnih.gov

For fluticasone propionate, physiologically based pharmacokinetic (PBPK) modeling has been employed as a translational tool. nih.govdiva-portal.org In one study, a PBPK model for rats was developed to predict the regional exposure to inhaled fluticasone propionate. diva-portal.org This model integrated drug-specific parameters, system-specific parameters, and a detailed lung structure. diva-portal.org

The key parameters from the rat model were then used to translate the model to humans by switching the physiological and anatomical parameters from rat to human. nih.gov This translated human pulmonary PBPK model was able to successfully predict the mean epithelial lining fluid (ELF) concentrations of fluticasone propionate after oral inhalation in human subjects. nih.gov The fold-errors of the lung-to-plasma area under the curve (AUC) ratios were less than 2, indicating good predictive performance. nih.gov

This type of translational modeling is crucial for understanding lung targeted efficacy and differentiating local versus systemic drug effects in preclinical animal models. nih.gov By simulating various scenarios, these models can help in generating new drugs with maximized topical efficacy and reduced systemic side effects. nih.gov The successful implementation of translational PK/PD modeling early in the drug development cycle can significantly improve the efficiency and success rate of pharmaceutical research. researchgate.net

The table below presents key parameters estimated from a PBPK model for fluticasone propionate in rats, which were then used for translation to a human model. nih.gov

| Parameter | Value | 95% Confidence Interval |

| Optimized Peff (cm/s) | 1.26 x 10-4 | 1.00 – 1.52 x 10-4 |

| Optimized Kp,u,lung | 1086 | 849 – 1323 |

Preclinical and Clinical Research Methodologies and Findings for Fluticasone

In Vitro Experimental Models for Efficacy and Safety Assessment

In vitro models are crucial for the preliminary evaluation of the efficacy and safety of pharmaceutical compounds like fluticasone (B1203827). These experimental setups, utilizing cellular and tissue cultures, provide a controlled environment to dissect the molecular and physiological effects of the drug, offering insights into its glucocorticoid activity, tissue penetration capabilities, and performance in combination drug formulations.

Cellular assays are fundamental in determining the potency and mechanism of action of glucocorticoids such as fluticasone. These assays typically measure the drug's ability to bind to the glucocorticoid receptor (GR) and subsequently modulate gene expression.

One key method involves assessing the relative binding affinity of the compound for the GR. In comparative studies, fluticasone propionate (B1217596) has demonstrated a high affinity for the recombinant human glucocorticoid receptor, although slightly less than that of mometasone (B142194) furoate. nih.gov Following receptor binding, the drug's ability to activate or suppress gene transcription is quantified. Fluticasone propionate is a potent stimulator of GR-mediated gene expression, a process known as transactivation. nih.gov

Cellular injury models are also employed to test the protective and anti-inflammatory effects of fluticasone. For instance, in a lipopolysaccharide (LPS)-induced injury model using murine myoblast (C2C12) cells, glucocorticoids like fluticasone have been shown to provide cellular protection. matilda.science The efficacy is determined by measuring the reduction in key inflammatory markers such as NF-κB, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β). matilda.science

Table 1: Comparative Glucocorticoid Receptor (GR) Activity

| Compound | Relative Binding Affinity (vs. Dexamethasone) | Potency in Gene Transactivation (vs. Dexamethasone) |

|---|---|---|

| Mometasone Furoate | Highest | Most Potent |

| Fluticasone Propionate | High | Potent |

| Budesonide (B1683875) | Moderate | Moderate |

| Triamcinolone Acetonide | Moderate | Moderate |

Data sourced from comparative in vitro studies. nih.gov

To evaluate the absorption and local bioavailability of topically administered drugs like fluticasone, three-dimensional tissue culture models that mimic human airways are utilized. The EpiAirway™ tissue model, which comprises a mixed-cell phenotype including ciliated, mucus-secreting, and basal cells with tight junctions, serves as a reliable tool for such studies. nih.gov

Table 2: In Vitro Permeability of Fluticasone Propionate (FP) Formulations

| Formulation | Time Period | Key Finding |

|---|---|---|

| MP-AzeFlu (FP/Azelastine) | 0 to 6 hours | Significantly higher FP penetration and permeability compared to FP-only spray. nih.gov |

| FP Nasal Spray (FP only) | 0 to 6 hours | Lower initial penetration rate compared to the combination spray. nih.gov |

| Both Formulations | Up to 18 hours | Similar total FP accumulation in the receiving media over the extended period. nih.gov |

For inhaled therapies that combine fluticasone with other active ingredients, such as long-acting beta-agonists (LABAs), ensuring that both drugs are delivered to the same area of the lung is critical for synergistic efficacy. Aerosol science employs in vitro tools like the Andersen Cascade Impactor (ACI) and the Next Generation Impactor (NGI) to study the aerodynamic properties and co-deposition patterns of these fixed-dose combinations (FDCs). mdpi.comresearchgate.net

These impactors simulate the human respiratory tract by separating aerosol particles based on their aerodynamic diameter. Studies on a triple-therapy FDC containing fluticasone furoate, umeclidinium (B1249183) bromide, and vilanterol (B1248922) trifenatate demonstrated that the distribution pattern of each component was comparable at the same cascade level, indicating effective co-deposition. mdpi.comnih.gov For example, the deposited masses on the lower stages (3-6) of the ACI, representing deeper lung penetration, were 21.59 ± 1.70 μg for fluticasone furoate, 21.61 ± 1.93 μg for umeclidinium, and 8.18 ± 0.58 μg for vilanterol. mdpi.com

Similarly, research using Raman spectroscopy to analyze particles from an FDC of fluticasone propionate and salmeterol (B1361061) found that co-deposition of the two drugs was significantly greater from a combination metered-dose inhaler (MDI) than when the drugs were administered from separate inhalers. researchgate.net This enhanced co-deposition at the cellular level is believed to contribute to the increased clinical efficacy observed with combination inhalers. researchgate.net

Table 3: Example of In Vitro Co-Deposition in a Triple FDC Inhaler

| Drug Component | Deposited Mass on Lower Stages (μg) |

|---|---|

| Fluticasone Furoate | 21.59 ± 1.70 |

| Umeclidinium Bromide | 21.61 ± 1.93 |

| Vilanterol Trifenatate | 8.18 ± 0.58 |

Data from Next Generation Impactor analysis, representing deposition in smaller airways. mdpi.com

In Vivo Animal Models for Inflammatory Disease Research

In vivo animal models are indispensable for understanding the therapeutic effects of fluticasone in a complex biological system, bridging the gap between cellular assays and human clinical trials. Rodent models are commonly used to investigate the drug's efficacy in allergic and infection-induced inflammation.

The ovalbumin (OVA)-induced asthma model in rodents is a well-characterized method for studying allergic airway inflammation. pharmalegacy.comfraunhofer.de In this model, animals are sensitized to OVA, an allergen, and then challenged with it, typically via inhalation, to induce an asthma-like phenotype characterized by airway hyperresponsiveness, mucus production, and eosinophilic infiltration. pharmalegacy.comfraunhofer.de

Studies using this model have demonstrated the anti-inflammatory effects of fluticasone. In one such study, male BALB/c mice sensitized and challenged with OVA were treated with intranasal fluticasone propionate. The treatment significantly reduced the absolute number of mature eosinophils in the bone marrow, a key site of inflammatory cell production. nih.gov Another study investigated fluticasone in combination with sarsapogenin in an OVA-induced asthma model. The combination therapy markedly diminished the trafficking of inflammatory cells, including eosinophils, into the bronchoalveolar lavage fluid (BALF) and significantly reduced the production of inflammatory cytokines. nih.gov Histopathological analysis of lung tissue from these models confirms that treatment can weaken bronchial inflammation and mucus production. nih.gov

Table 4: Effect of Fluticasone Propionate in OVA-Induced Allergic Inflammation Model

| Study Endpoint | Observation |

|---|---|

| Bone Marrow Eosinophils | Significant reduction in the absolute number of mature eosinophils. nih.gov |

| Bronchoalveolar Lavage Fluid (BALF) | Intense diminishment of total and differential inflammatory cell counts (in combination therapy). nih.gov |

| Inflammatory Cytokines | Significant reduction in production. nih.gov |

| Lung Histopathology | Weakened bronchial inflammation and mucus production. nih.gov |

Inhaled corticosteroids are evaluated in animal models of respiratory infections to understand their impact on inflammation and pathogen clearance. In a murine model of Mycoplasma pneumoniae infection, which is known to induce airway inflammation and bronchial hyperresponsiveness (BHR), inhaled fluticasone propionate was administered to infected mice. oup.comnih.gov

The results showed that treatment with fluticasone propionate led to several beneficial outcomes. It significantly reduced the concentration of M. pneumoniae in the lung tissue by up to 20-fold. nih.gov Concurrently, it suppressed the associated lung inflammation, as evidenced by a reduction in neutrophils in the BALF, and improved BHR. oup.comnih.gov

Similar beneficial effects have been observed in models with other pathogens. In mice infected with Chlamydia pneumoniae, inhaled fluticasone propionate, but not budesonide, was found to suppress bacterial growth both in vitro and in vivo. mdpi.com The mechanism for this anti-chlamydial effect was linked to an enhanced Interferon-gamma (IFN-γ) response, which is crucial for controlling intracellular bacteria. mdpi.com

Table 5: Fluticasone Propionate (FP) Efficacy in Murine Infection Models

| Infection Model | Key Findings with FP Treatment |

|---|---|

| Mycoplasma pneumoniae | Reduced M. pneumoniae concentration in lung tissue by up to 20-fold. nih.gov |

| Suppressed lung inflammation and reduced neutrophils in BALF. nih.gov | |

| Improved bronchial hyperresponsiveness (BHR). oup.com | |

| Chlamydia pneumoniae | Inhibited C. pneumoniae replication in vivo. mdpi.com |

| Induced higher levels of IFN-γ gene expression and protein. mdpi.com |

Airway Hyperresponsiveness Assessment in Animal Models

The assessment of airway hyperresponsiveness (AHR) in animal models is a cornerstone of preclinical research for inhaled corticosteroids like fluticasone. These models are essential for understanding the drug's mechanism of action on the pathological features of diseases like asthma. researchgate.net Methodologies typically involve inducing an asthma-like phenotype in animals, such as mice, rats, or guinea pigs, often through sensitization and subsequent challenge with an allergen like ovalbumin. researchgate.netresearchgate.net Following this sensitization, AHR is evaluated by challenging the animals with bronchoconstrictor agents and measuring the physiological response.

Commonly used bronchoconstrictors in these models include methacholine (B1211447) and histamine (B1213489). mdpi.com Researchers measure changes in lung function, such as airway resistance and dynamic compliance, to quantify the severity of the bronchoconstrictive response. The ability of a therapeutic agent like fluticasone to attenuate this response is a key indicator of its potential efficacy.

In a study on horses with inflammatory airway disease (IAD), a naturally occurring respiratory condition, researchers used a histamine bronchoprovocative challenge to assess AHR. nih.gov The findings demonstrated that treatment with inhaled fluticasone significantly inhibited airway hypersensitivity and hyperreactivity. nih.gov Specifically, fluticasone treatment abolished the increase in lung resistance (RL) that was observed in response to the histamine challenge in affected horses after the first week of treatment. nih.gov This provides direct preclinical evidence of fluticasone's ability to mitigate airway hyperresponsiveness.

Clinical Study Design Methodologies Involving Fluticasone

The clinical efficacy and characteristics of fluticasone have been extensively evaluated using a variety of robust study design methodologies. These designs are selected to minimize bias and provide high-quality evidence regarding the compound's effects. The most common and rigorous designs employed in fluticasone research include randomized, double-blind, placebo-controlled trials, cross-over studies, and parallel-group designs.

Randomized, Double-Blind, Placebo-Controlled Trials

The randomized, double-blind, placebo-controlled trial is considered the gold standard in clinical research for establishing the efficacy of a new intervention. In this design, participants are randomly assigned to receive either fluticasone or an identical-looking placebo. Neither the participants nor the investigators know who is receiving the active treatment, which minimizes reporting and observation bias.

A landmark example of this methodology is the ISOLDE (Inhaled Steroids in Obstructive Lung Disease in Europe) trial, which investigated the long-term effects of fluticasone propionate in patients with moderate to severe chronic obstructive pulmonary disease (COPD). nih.gov This multicenter study enrolled 751 patients across 18 UK hospitals. nih.gov Participants were randomized to receive either inhaled fluticasone propionate or a placebo for three years. nih.gov The study found that while fluticasone did not significantly alter the rate of decline in lung function (FEV1), it did reduce the median exacerbation rate by 25% and slowed the decline in health status compared to placebo. nih.gov

Another example is a trial conducted in pediatric patients with eosinophilic esophagitis (EoE). nih.gov In this study, 36 patients were randomized to receive either swallowed fluticasone propionate (FP) or a placebo for three months. nih.gov The primary endpoint was histologic remission. The results showed that 50% of patients treated with fluticasone achieved histologic remission compared to only 9% of those receiving placebo, demonstrating a significant therapeutic effect. nih.gov

| Trial (Reference) | Condition | Key Finding | Statistical Significance |

|---|---|---|---|

| ISOLDE nih.gov | COPD | 25% reduction in median exacerbation rate with fluticasone propionate vs. placebo. | P = 0.026 |

| Pediatric EoE Trial nih.gov | Eosinophilic Esophagitis | 50% of fluticasone-treated patients achieved histologic remission vs. 9% of placebo patients. | P = 0.047 |

Parallel-Group Study Designs

In a parallel-group study, two or more groups of participants are treated concurrently with different interventions. nih.govclinicaltrials.gov Each participant is randomized to one group and receives only that group's treatment for the duration of the study. This is one of the most common study designs and is often used in conjunction with double-blinding and placebo controls.

A multicenter, randomized, double-blind, parallel-group study was conducted to evaluate the effects of a one-year regimen of inhaled fluticasone furoate on the growth velocity of prepubertal children with well-controlled asthma. nih.gov After a run-in period, 477 children were randomized to receive either fluticasone furoate or a placebo once daily for 52 weeks. nih.gov The primary endpoint was the difference in growth velocity between the two groups. The study concluded that fluticasone furoate had a minimal effect on growth velocity compared to placebo over the one-year period. nih.gov

This design is also used to establish the therapeutic equivalence of a generic product to a reference product. clinicaltrials.gov For example, a study to compare a generic fluticasone propionate inhaler with the reference product (Flovent® HFA) utilized a parallel-group design that included the test product, the reference product, and a placebo arm to confirm that both active treatments were superior to placebo. clinicaltrials.gov

Biomarker Discovery and Validation in Response to Fluticasone Therapy

Biomarkers are measurable indicators of a biological state or condition and play a crucial role in understanding a drug's mechanism of action and therapeutic effect. nih.gov Research on fluticasone has involved the discovery and validation of various biomarkers, particularly cellular markers, that change in response to therapy. These markers help to quantify the anti-inflammatory effects of the compound at a molecular and cellular level.

Cellular Biomarkers (e.g., Eosinophil Counts, T-cell Activation Markers)

Fluticasone's mechanism of action is closely linked to its ability to modulate the activity of various immune cells. Consequently, changes in the counts and activation states of these cells serve as valuable biomarkers.

Eosinophil Counts: A reduction in eosinophil count is a well-established biomarker of response to fluticasone therapy, particularly in diseases characterized by eosinophilic inflammation. In the randomized, placebo-controlled trial of swallowed fluticasone propionate for pediatric eosinophilic esophagitis, a primary outcome was the change in esophageal eosinophil levels. nih.gov Treatment with fluticasone led to a statistically significant decrease in peak eosinophil counts in both the proximal and distal esophagus. nih.gov

| Esophageal Location | Pre-treatment (Eosinophils/hpf) | Post-treatment (Eosinophils/hpf) | Statistical Significance |

|---|---|---|---|

| Proximal | 65.9 | 1.4 | P = 0.03 |

| Distal | 84.6 | 19.6 | P = 0.04 |

Data represents findings in nonallergic individuals within the study.

T-cell and Immune Cell Activation Markers: Beyond simple cell counts, fluticasone has been shown to modify the expression of activation markers on the surface of immune cells. A study in healthy volunteers exposed to ozone, an environmental pollutant that induces airway inflammation, examined the effect of pre-treatment with fluticasone propionate. nih.gov The results showed that fluticasone not only reduced the influx of neutrophils into the sputum but also significantly reduced the ozone-induced modification of several cell-surface activation markers on sputum monocytes. nih.gov These markers included CD11b, mCD14, CD64, CD16, HLA-DR, and CD86, indicating a broad suppressive effect on innate immune cell activation. nih.gov Furthermore, the study on pediatric EoE found that effective treatment with fluticasone was associated with a decrease in the number of CD8(+) T lymphocytes in the esophagus. nih.gov

Molecular Biomarkers (e.g., Eosinophil Cationic Protein, Cytokine Levels)

Fluticasone acetate's therapeutic effect is closely linked to its modulation of molecular biomarkers associated with allergic inflammation. Research has demonstrated its impact on key indicators such as eosinophil cationic protein (ECP) and various cytokine levels.